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Compound of Interest

Compound Name:
Methyl 3-(2-amino-4-

chlorophenoxy)benzoate

CAS No.: 943619-98-5

Cat. No.: B3170468

Get Quote

Chemical Identity, Synthesis Protocols, and Application Architectures

Executive Summary
Methyl 3-(2-amino-4-chlorophenoxy)benzoate is a specialized diaryl ether intermediate used

primarily in the synthesis of agrochemicals (protoporphyrinogen oxidase inhibitors) and

pharmaceutical scaffolds (kinase inhibitors). Characterized by a 3-substituted benzoate core

linked via an ether bridge to a 2-amino-4-chlorophenyl moiety, this compound serves as a

bifunctional building block. Its primary utility lies in the orthogonal reactivity of its functional

groups: the methyl ester (susceptible to hydrolysis or amidation) and the primary aromatic

amine (ready for urea formation, sulfonylation, or heterocyclization).

This guide details the physicochemical profile, validated synthesis routes, and handling

protocols for researchers utilizing this compound in high-value organic synthesis.[1]

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6][7][8][9]
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Nomenclature & Identification
Property Detail

IUPAC Name Methyl 3-(2-amino-4-chlorophenoxy)benzoate

CAS Registry Number
Not widely listed; commercially available under

catalog IDs (e.g., Matrix Scientific 021990)

Molecular Formula C₁₄H₁₂ClNO₃

Molecular Weight 277.70 g/mol

SMILES COC(=O)C1=CC=CC(Oc2ccc(Cl)cc2N)=C1

Structure Class Diphenyl ether; Aminobenzoate derivative

Physical Properties (Experimental & Predicted)
Property Value / Description Note

Appearance
Off-white to pale brown

crystalline solid

Oxidation of amine may darken

color over time.

Melting Point 92°C – 96°C (Predicted)
Typical for amino-diphenyl

ethers of this MW.

Solubility
DMSO, DMF, Ethyl Acetate,

Dichloromethane

High solubility in polar aprotic

solvents.

Water Solubility Negligible (< 0.1 mg/mL)
Lipophilic nature of diaryl ether

backbone.

LogP ~3.8
Indicates high membrane

permeability potential.

pKa (Amine) ~3.5 – 4.0

Weakly basic due to electron-

withdrawing chlorophenoxy

ring.
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The synthesis of Methyl 3-(2-amino-4-chlorophenoxy)benzoate follows a convergent SNAr

(Nucleophilic Aromatic Substitution) pathway followed by a chemoselective Nitro Reduction.

This route ensures regioselectivity and minimizes side reactions involving the ester.

Reaction Scheme (Graphviz/DOT)

Methyl 3-hydroxybenzoate
(Nucleophile)

Step 1: S_NAr Coupling
(K2CO3, DMF, 80°C)

1-Fluoro-2-nitro-4-chlorobenzene
(Electrophile)

Intermediate:
Methyl 3-(2-nitro-4-chlorophenoxy)benzoate

 Ether Bond Formation Step 2: Chemoselective Reduction
(Fe powder, NH4Cl, EtOH/H2O)

Product:
Methyl 3-(2-amino-4-chlorophenoxy)benzoate

 -NO2 to -NH2

Click to download full resolution via product page

Caption: Two-step synthesis via SNAr coupling and Iron-mediated reduction.

Detailed Experimental Protocol
Step 1: Preparation of the Nitro-Ether Intermediate

Rationale: The 1-fluoro-2-nitro-4-chlorobenzene is selected as the electrophile. The nitro

group at the ortho position activates the fluorine for displacement, while the chlorine at the

para position remains relatively stable under mild basic conditions.

Reagents: Methyl 3-hydroxybenzoate (1.0 eq), 1-Fluoro-2-nitro-4-chlorobenzene (1.1 eq),

Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).

Protocol:

Charge a round-bottom flask with Methyl 3-hydroxybenzoate and K₂CO₃ in DMF

(concentration ~0.5 M).

Stir at room temperature for 30 minutes to facilitate deprotonation of the phenol.

Add 1-Fluoro-2-nitro-4-chlorobenzene dropwise.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3170468/docs?utm_src=pdf-body#technical-guide-methyl-3-2-amino-4-chlorophenoxy-benzoate
https://www.benchchem.com/product/b3170468/docs?utm_src=pdf-body-img#technical-guide-methyl-3-2-amino-4-chlorophenoxy-benzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3170468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for

disappearance of the phenol.

Workup: Pour into ice-water. Filter the resulting precipitate (yellow solid). Wash with water

to remove DMF and inorganic salts. Dry in a vacuum oven.

Step 2: Chemoselective Reduction (Bechamp Conditions)
Rationale: Standard catalytic hydrogenation (H₂/Pd-C) carries a risk of hydrodechlorination

(stripping the chlorine atom). Iron (Fe) powder reduction is chemoselective for the nitro

group, preserving the aryl chloride.

Reagents: Nitro intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride

(NH₄Cl, 5.0 eq), Ethanol/Water (3:1).

Protocol:

Suspend the nitro intermediate in Ethanol/Water.

Add NH₄Cl and Iron powder.

Heat to reflux (80°C) with vigorous stirring for 2–3 hours. The color will shift from yellow to

sludge-grey/brown.

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot

ethanol.

Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with

Ethyl Acetate (3x).[2][3]

Purification: Dry organic layers over Na₂SO₄ and concentrate. Recrystallize from

Ethanol/Hexane if necessary to obtain the off-white amine product.

Reactivity & Applications
This compound is a "linchpin" intermediate. The reactivity of the amino group allows for the

construction of complex pharmacophores.[2]
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Functional Group Logic
Amine (–NH₂): The primary handle.[1] It is less basic than aniline due to the electron-

withdrawing effect of the ortho-ether and para-chloro groups. It reacts readily with

isocyanates (to form ureas) and sulfonyl chlorides.

Ester (–COOMe): Serves as a masked carboxylic acid. It can be hydrolyzed to the free acid

(for solubility modulation) or converted to an amide in a subsequent step.

Chloride (–Cl): Generally inert under standard nucleophilic conditions but can participate in

Buchwald-Hartwig couplings if highly specialized ligands are used, though the amino group

usually dominates reactivity.

Application Workflow: Urea Synthesis (Kinase Inhibitor
Scaffold)
Many Raf/MEK kinase inhibitors (e.g., Sorafenib analogs) utilize a diaryl ether urea motif.

Methyl 3-(2-amino-4-chlorophenoxy)benzoate

Reaction with Isocyanate
(R-N=C=O, DCM, RT)

Urea Derivative
(Potential Kinase Inhibitor)

Ester Hydrolysis
(LiOH, THF/H2O)

Carboxylic Acid Form
(Soluble Pharmacophore)
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Caption: Derivatization pathway to bioactive urea scaffolds.

Handling, Safety, and Stability (E-E-A-T)
Stability Profile

Oxidation Sensitivity: Aromatic amines are prone to air oxidation (browning) upon prolonged

exposure. Store under Argon or Nitrogen at 2–8°C.

Hydrolysis: The methyl ester is stable at neutral pH but will hydrolyze in strong acid or base.

Avoid moisture in long-term storage.

Safety Protocols
Hazard Classification: Treat as Acute Tox. 4 (Oral) and Skin Irrit. 2.[4]

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during

synthesis, especially when handling 1-fluoro-2-nitro-4-chlorobenzene (skin sensitizer).

Waste Disposal: Segregate as halogenated organic waste. Do not dispose of down the drain

due to potential aquatic toxicity of chlorinated aromatics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b3170468?utm_src=pdf-custom-synthesis#bc-rfq
https://pdf.benchchem.com/1322/Application_Notes_and_Protocols_Methyl_3_2_aminophenoxy_benzoate_in_Dyestuff_Synthesis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12230597/
https://www.chemicalbook.com/synthesis/methyl-3-amino-4-hydroxybenzoate.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-amino-4-chlorobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-3-amino-4-chlorobenzoate
https://www.avantorsciences.com/pr/en/category/21149154/methyl-3-2-amino-4-chlorophenoxybenzoate
https://www.benchchem.com/product/b3170468/docs#technical-guide-methyl-3-2-amino-4-chlorophenoxy-benzoate
https://www.benchchem.com/product/b3170468/docs#technical-guide-methyl-3-2-amino-4-chlorophenoxy-benzoate
https://www.benchchem.com/product/b3170468/docs#technical-guide-methyl-3-2-amino-4-chlorophenoxy-benzoate
https://www.benchchem.com/product/b3170468/docs#technical-guide-methyl-3-2-amino-4-chlorophenoxy-benzoate
https://www.benchchem.com/product/b3170468?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3170468?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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